2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Description
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (C₁₄H₁₅ClN₂O) is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to an indole scaffold. The chlorine substituent at the 2-position and the carboxamide group at the 6-position (in its derivative form) are critical for its biological activity . This compound and its analogs are recognized for their role as SIRT1 inhibitors, with applications in neurodegenerative disease research and cancer therapy . Key identifiers include CAS numbers 371219-74-8 and 848193-72-6, and it exhibits a molecular weight of 262.737 g/mol .
Properties
Molecular Formula |
C13H14ClN |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
InChI |
InChI=1S/C13H14ClN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |
InChI Key |
HGRZMLPXZOHGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with cycloheptanone in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, fully saturated cyclohepta[b]indoles, and substituted indole derivatives .
Scientific Research Applications
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Findings :
- The chloro derivative exhibits strong SIRT1 binding affinity due to optimal steric and electronic interactions .
- Bromo analogs serve as intermediates in kinase inhibitor synthesis but may lack target specificity compared to chloro-substituted compounds .
- tert-Butyl substitution enhances kinase inhibition (e.g., CDK1 IC₅₀ < 1 µM) by improving hydrophobic interactions with enzyme active sites .
Carboxamide Derivatives and Bioisosteres
Carboxamide groups at the 6-position modulate solubility and target engagement.
Key Findings :
Key Findings :
- The parent compound’s melting point (143–146°C) suggests high crystallinity, whereas carboxamide derivatives may exhibit lower melting points due to increased polarity .
Biological Activity
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (commonly referred to as CHIC-35) is a heterocyclic compound notable for its biological activities, particularly as a selective inhibitor of the SIRT1 deacetylase. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H15ClN2O
- Molecular Weight : 262.74 g/mol
- IUPAC Name : this compound-6-carboxamide
- CAS Number : 371219-74-8
CHIC-35 functions primarily as a SIRT1 inhibitor , which is significant in regulating cellular processes such as aging and metabolism. SIRT1 is involved in deacetylating various substrates including histones and non-histone proteins that regulate gene expression and cellular stress responses. By inhibiting SIRT1, CHIC-35 can affect pathways related to cancer progression and metabolic disorders.
Anticancer Activity
Research indicates that CHIC-35 exhibits potent antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that CHIC-35 induces cell cycle arrest and apoptosis in human tumor cell lines with IC50 values in the nanomolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | <0.5 |
| A549 (Lung Cancer) | <0.3 |
| HeLa (Cervical Cancer) | <0.4 |
Neuroprotective Effects
CHIC-35 has been studied for its neuroprotective properties. It has shown promise in models of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. The compound's ability to cross the blood-brain barrier enhances its potential for treating conditions like Alzheimer's disease.
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that administration of CHIC-35 led to significant tumor regression in xenograft models of breast cancer. The mechanism was attributed to enhanced apoptosis and reduced proliferation markers in tumor tissues.
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, treatment with CHIC-35 resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
